2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

説明

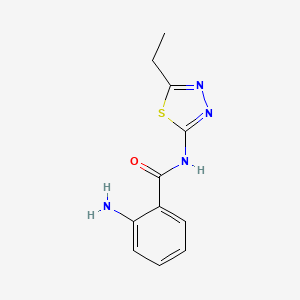

Chemical Structure and Properties 2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 887041-88-5) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₄OS and a molecular weight of 248.30 g/mol . Its structure comprises a benzamide moiety linked to a 5-ethyl-substituted 1,3,4-thiadiazole ring, with an amino group at the 2-position of the benzamide (Figure 1).

Cyclization of thiosemicarbazide derivatives with benzoylisothiocyanate in acetonitrile .

Microwave-assisted condensation of aldehydes with amino-thiadiazole intermediates under solvent-free conditions, which improves reaction efficiency (yields ~70–85%) compared to conventional reflux methods .

Physicochemical Characterization

Key spectral data include:

特性

IUPAC Name |

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAHPFFXALGJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

作用機序

The mechanism of action of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to their active sites and blocking substrate access .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Key Comparative Insights:

Bioactivity Enhancements :

- Compounds with acrylamido linkers (e.g., thiophene or furan derivatives) exhibit superior anticancer activity (GI₅₀ < 2 µM) compared to the target compound, likely due to enhanced π-π stacking with cellular targets .

- Sulfamoyl or sulfonyl groups (e.g., ) improve solubility and enable interactions with anion-binding enzyme pockets, broadening therapeutic applications .

Electronic and Steric Effects: Pyridine-substituted analogues () show reduced lipophilicity (logP ~2.1 vs. target’s logP ~3.5) but retain antiproliferative activity, suggesting balanced hydrophobicity is critical for cell penetration . Ethyl vs.

Synthetic Efficiency :

- Microwave-assisted synthesis () reduces reaction times (15–30 min vs. 3–8 h for conventional methods) and improves yields by 15–20% for Schiff base derivatives .

生物活性

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that integrates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a benzamide structure linked to a 1,3,4-thiadiazole ring, which is crucial for its biological activity. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole ring demonstrate effective antibacterial and antifungal activities against various strains:

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 18a | Salmonella typhi | 15–19 | 500 |

| 18b | E. coli | 15–19 | 500 |

| - | A. niger | Moderate | - |

| - | C. albicans | Low | - |

These findings suggest that the incorporation of the thiadiazole moiety is beneficial for enhancing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. A notable study synthesized several derivatives and evaluated their cytotoxic effects against human cancer cell lines such as HL-60 (leukemia), SKOV-3 (ovarian carcinoma), and MOLT-4 (acute lymphoblastic leukemia). The results indicated:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5f | SKOV-3 | 19.5 | Apoptosis |

| - | HL-60 | Not specified | - |

| - | MOLT-4 | Inactive | Rapid hydrolysis |

The compound 5f showed the most promising results in inhibiting cell proliferation through apoptosis in SKOV-3 cells .

The biological activities of compounds containing the thiadiazole scaffold are attributed to their ability to interact with various biological targets. The amine group in these compounds can form hydrogen bonds with active sites on enzymes or receptors, enhancing their binding affinity and specificity. This interaction is crucial for their antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Study : A series of derivatives were tested for their activity against bacterial strains. The results indicated that certain substitutions at the amine group significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug development .

- Anticancer Research : In a study assessing the cytotoxic effects of synthesized thiadiazole derivatives on cancer cell lines, it was found that specific modifications led to improved activity compared to standard treatments like doxorubicin and cisplatin .

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by functionalization of the thiadiazole core (e.g., alkylation or acylation) . Key optimization strategies include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Catalysts : Triethylamine improves yields in acylation steps by scavenging HCl .

Post-synthesis, acid hydrolysis and diazotization can confirm the presence of the anilide residue .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzamide and thiadiazole moieties. For example, the NH group resonates at δ 7.34 ppm in DMSO-d .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~3300 cm (NH stretch) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 311 [M+1]) confirm molecular weight .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Anticancer screening : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to assess IC values. Derivatives of this scaffold induce apoptosis via caspase-3 activation .

- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic pathways .

Advanced Research Questions

Q. How does the ethyl substituent on the thiadiazole ring influence bioactivity compared to other derivatives (e.g., sulfanyl or nitro groups)?

Methodological Answer:

- Lipophilicity : The ethyl group enhances membrane permeability, improving cellular uptake compared to polar sulfanyl derivatives .

- Electron effects : Electron-donating ethyl groups stabilize the thiadiazole ring, increasing resistance to metabolic degradation versus nitro-substituted analogs .

- Comparative SAR : Ethyl derivatives show superior anticancer activity (e.g., IC = 12 µM vs. 25 µM for sulfanyl analogs) in colorectal cancer models .

Q. What computational strategies are used to model its interaction with biological targets?

Methodological Answer:

- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding to targets like tubulin or DNA topoisomerase II. The benzamide moiety forms hydrogen bonds with active-site residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.

- QSAR modeling : Hammett constants and LogP values correlate substituent effects with bioactivity .

Q. How can contradictions in biological data (e.g., anticancer vs. neuroprotective activity) be resolved?

Methodological Answer:

- Dose-response studies : Test a broad concentration range (0.1–100 µM) to identify pleiotropic effects.

- Target profiling : Use kinome-wide screening or CRISPR-Cas9 gene knockout to identify primary targets.

- Metabolomics : LC-MS/MS identifies metabolite profiles in different cell types to explain tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。